molecular formula C9H7ClN2 B131787 2-Chloro-5-methyl-1,6-naphthyridine CAS No. 140692-93-9

2-Chloro-5-methyl-1,6-naphthyridine

Cat. No. B131787
CAS RN: 140692-93-9
M. Wt: 178.62 g/mol
InChI Key: WRLQMYQERZRRTM-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-1,6-naphthyridine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is commonly used in research and development .


Synthesis Analysis

The synthesis of 2-Chloro-5-methyl-1,6-naphthyridine can be achieved through several methods. One method involves the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally, the synthesis of 2-chloro-5-nitropyridine . Another method involves the condensation of N-(pyridine-3-yl) acetamide in the presence of dimethylformamide and phosphorous oxychloride through Vilsmeir – Haack cyclization .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-methyl-1,6-naphthyridine is 1S/C9H7ClN2/c1-6-7-2-3-9(10)12-8(7)4-5-11-6/h2-5H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-5-methyl-1,6-naphthyridine is a solid at room temperature with a melting point of 96 - 98°C .

Scientific Research Applications

Anticancer Properties

2-Chloro-5-methyl-1,6-naphthyridine exhibits potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly its ability to inhibit tumor growth and induce apoptosis. Mechanistically, it may interfere with DNA replication or disrupt cellular signaling pathways crucial for cancer cell survival .

Anti-HIV Activity

Functionalized 1,6-naphthyridines, including derivatives of 2-Chloro-5-methyl-1,6-naphthyridine, have shown promise as anti-HIV agents. These compounds may target viral enzymes or interfere with viral entry into host cells. Their specific mechanisms of action warrant further investigation .

Anti-Microbial Properties

Certain 1,6-naphthyridines possess antimicrobial activity. While more studies are needed to explore the exact role of 2-Chloro-5-methyl-1,6-naphthyridine in this context, its structural features suggest potential interactions with microbial targets .

Analgesic Effects

Although research on this aspect is limited, some 1,6-naphthyridine derivatives have demonstrated analgesic properties. Investigating the analgesic potential of 2-Chloro-5-methyl-1,6-naphthyridine could provide valuable insights for pain management .

Anti-Inflammatory Activity

Inflammation plays a critical role in various diseases. Certain 1,6-naphthyridines exhibit anti-inflammatory effects by modulating inflammatory pathways. While specific data on 2-Chloro-5-methyl-1,6-naphthyridine are scarce, it’s an avenue worth exploring .

Antioxidant Capacity

Antioxidants protect cells from oxidative stress and damage. Although direct evidence for 2-Chloro-5-methyl-1,6-naphthyridine’s antioxidant activity is lacking, its structural features suggest potential radical-scavenging properties .

Safety And Hazards

The safety information for 2-Chloro-5-methyl-1,6-naphthyridine indicates that it has a GHS07 pictogram and a signal word of "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-chloro-5-methyl-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-7-2-3-9(10)12-8(7)4-5-11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLQMYQERZRRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391841
Record name 2-chloro-5-methyl-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyl-1,6-naphthyridine

CAS RN

140692-93-9
Record name 2-chloro-5-methyl-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of 2-Chloro-5-methyl-1,6-naphthyridine in the development of novel cAMP PDE III inhibitors?

A1: 2-Chloro-5-methyl-1,6-naphthyridine serves as a crucial starting material for synthesizing a series of 1,6-naphthyridin-2(1H)-one derivatives, which exhibit inhibitory activity against cAMP PDE III []. The research highlights the use of 2-Chloro-5-methyl-1,6-naphthyridine as a foundation for structural modifications aimed at improving the potency and selectivity of these inhibitors. By replacing the chloro group with various nucleophiles, researchers were able to explore structure-activity relationships and identify promising candidates for further development.

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